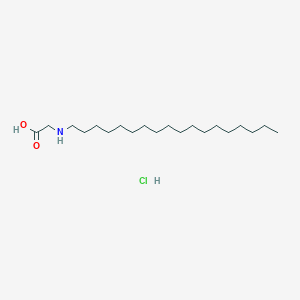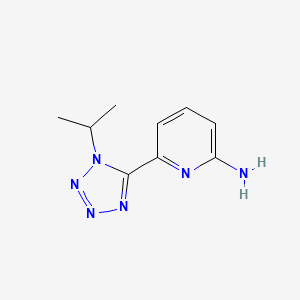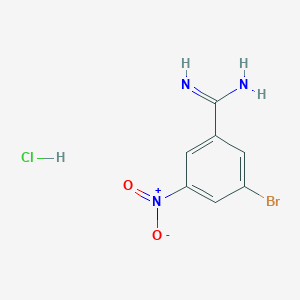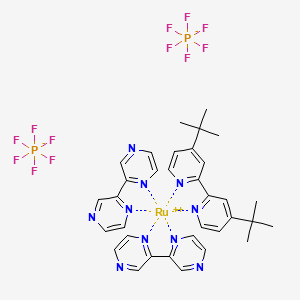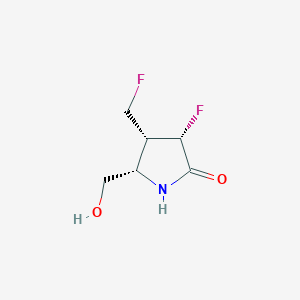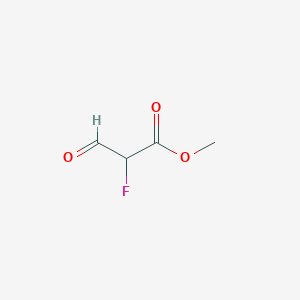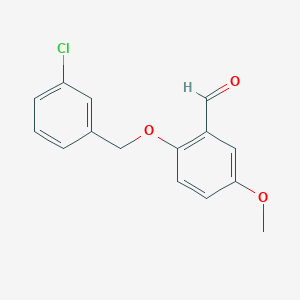
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzaldehyde, featuring a methoxy group at the 5-position and a 3-chlorobenzyl ether substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 5-methoxy-2-hydroxybenzaldehyde. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and chlorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-5-methoxybenzoic acid
Reduction: 2-((3-Chlorobenzyl)oxy)-5-methoxybenzyl alcohol
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)oxy)-5-methoxybenzaldehyde
- 2-((4-Chlorobenzyl)oxy)-5-methoxybenzaldehyde
- 2-((3-Chlorobenzyl)oxy)-4-methoxybenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the specific positioning of the chlorobenzyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-5-6-15(12(8-14)9-17)19-10-11-3-2-4-13(16)7-11/h2-9H,10H2,1H3 |
InChI Key |
OZRBVHHZLFKVBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


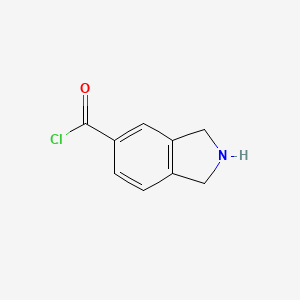
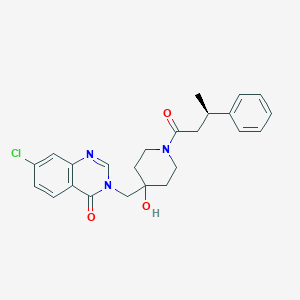
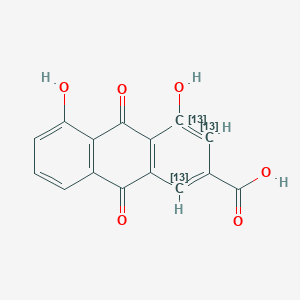
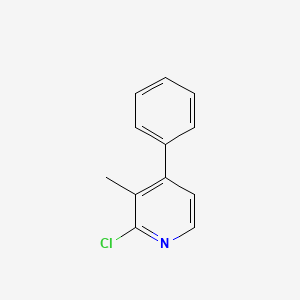
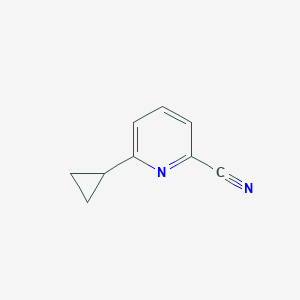
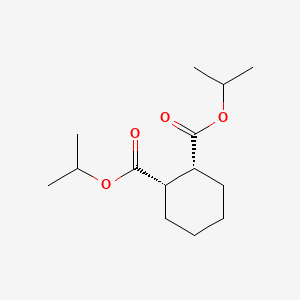
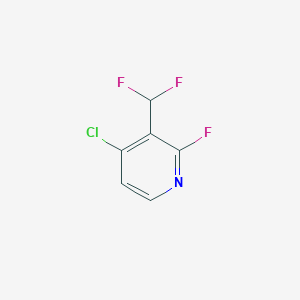
![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)
